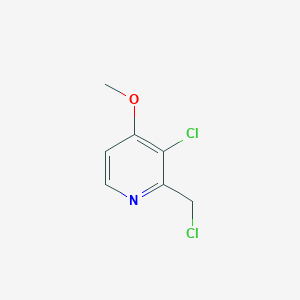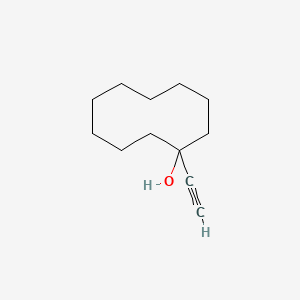
1-Ethynylcyclodecanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynylcyclodecanol is an organic compound characterized by the presence of an ethynyl group attached to a cyclodecanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethynylcyclodecanol can be synthesized through the reaction of cyclodecanone with sodium acetylide in liquid ammonia, followed by an acidic work-up. This method is similar to the preparation of other ethynyl alcohols, where the key step involves the formation of a carbon-carbon triple bond .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynylcyclodecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclodecanone or cyclodecanal.
Reduction: 1-Ethylcyclodecanol or 1-Cyclodecanol.
Substitution: Various substituted cyclodecanes depending on the reagent used.
Aplicaciones Científicas De Investigación
1-Ethynylcyclodecanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and muscle relaxant effects.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethynylcyclodecanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and binding affinity .
Comparación Con Compuestos Similares
1-Ethynylcyclohexanol: Similar structure but with a six-membered ring instead of a ten-membered ring.
1-Ethynyl-1-cyclohexanol: Another similar compound with a cyclohexanol structure.
Uniqueness: 1-Ethynylcyclodecanol’s larger ring structure provides unique steric and electronic properties, making it distinct from its smaller ring counterparts.
Propiedades
Fórmula molecular |
C12H20O |
|---|---|
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
1-ethynylcyclodecan-1-ol |
InChI |
InChI=1S/C12H20O/c1-2-12(13)10-8-6-4-3-5-7-9-11-12/h1,13H,3-11H2 |
Clave InChI |
QOOLGAIFQCFHIK-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCCCCCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


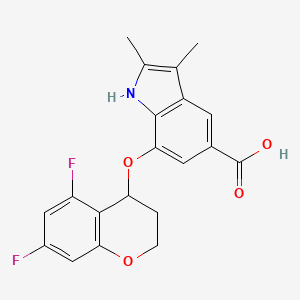
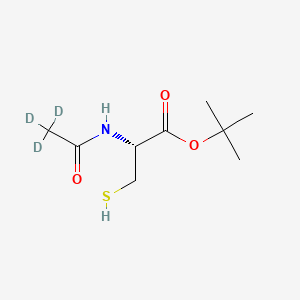
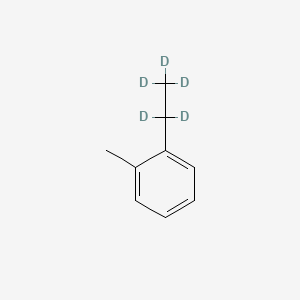

![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-icos-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13851254.png)
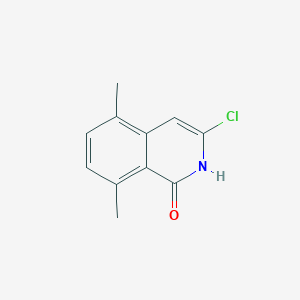

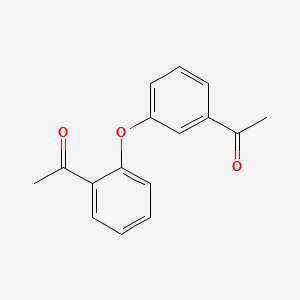
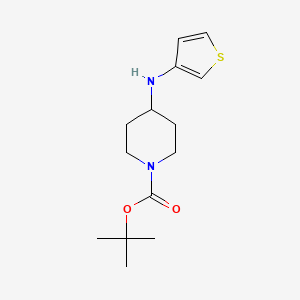
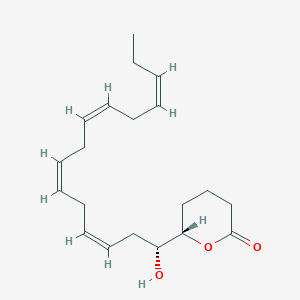

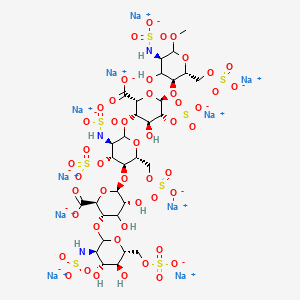
![[1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate](/img/structure/B13851282.png)
